molecular formula C7H15N3O B12102228 Hydrazinecarboxamide, 2-(1,2,2-trimethylpropylidene)-

Hydrazinecarboxamide, 2-(1,2,2-trimethylpropylidene)-

Cat. No.: B12102228
M. Wt: 157.21 g/mol
InChI Key: HTSTUIRYBPIGNC-WEVVVXLNSA-N
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Description

(3,3-dimethylbutan-2-ylideneamino)urea is an organic compound with the molecular formula C₇H₁₅N₃O It is a derivative of urea, where the urea moiety is substituted with a (3,3-dimethylbutan-2-ylideneamino) group

Preparation Methods

Synthetic Routes and Reaction Conditions

(3,3-dimethylbutan-2-ylideneamino)urea can be synthesized through the reaction of pinacolone (3,3-dimethylbutan-2-one) with semicarbazide hydrochloride. The reaction typically involves the following steps:

  • Dissolving semicarbazide hydrochloride in water.
  • Adding pinacolone to the solution.
  • Adjusting the pH to slightly acidic conditions using hydrochloric acid.
  • Allowing the reaction to proceed at room temperature for several hours.
  • Isolating the product by filtration and recrystallization.

Industrial Production Methods

Industrial production of (3,3-dimethylbutan-2-ylideneamino)urea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3,3-dimethylbutan-2-ylideneamino)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild acidic or basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of (3,3-dimethylbutan-2-ylideneamino)urea.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

(3,3-dimethylbutan-2-ylideneamino)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3,3-dimethylbutan-2-ylideneamino)urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-dimethylbutan-2-ylideneamino)quinolin-8-amine
  • N-(3,3-dimethylbutan-2-ylideneamino)-2,4-dinitro-aniline
  • 4-amino-N-(3,3-dimethylbutan-2-ylideneamino)benzenesulfonamide

Uniqueness

(3,3-dimethylbutan-2-ylideneamino)urea is unique due to its specific substitution pattern and the presence of both urea and (3,3-dimethylbutan-2-ylideneamino) groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

[(E)-3,3-dimethylbutan-2-ylideneamino]urea

InChI

InChI=1S/C7H15N3O/c1-5(7(2,3)4)9-10-6(8)11/h1-4H3,(H3,8,10,11)/b9-5+

InChI Key

HTSTUIRYBPIGNC-WEVVVXLNSA-N

Isomeric SMILES

C/C(=N\NC(=O)N)/C(C)(C)C

Canonical SMILES

CC(=NNC(=O)N)C(C)(C)C

Origin of Product

United States

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